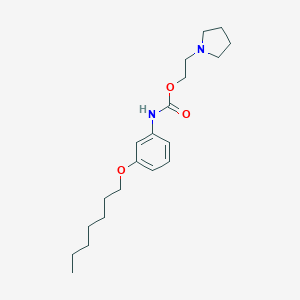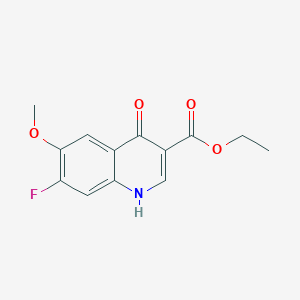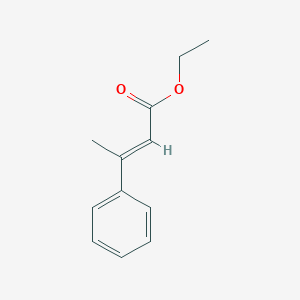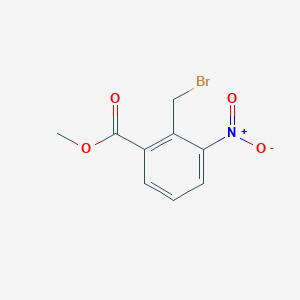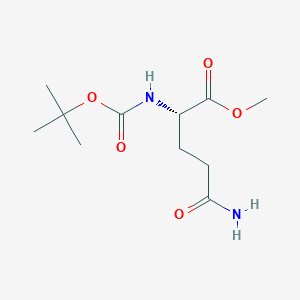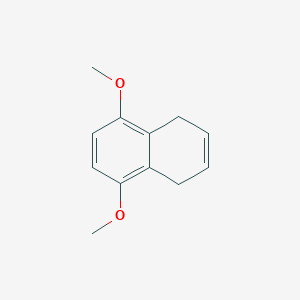
5,8-Dimethoxy-1,4-dihydronaphthalene
Übersicht
Beschreibung
5,8-Dimethoxy-1,4-dihydronaphthalene is a chemical compound that serves as a key intermediate in the synthesis of various anthracycline antibiotics, which are important in the treatment of cancer due to their antitumor properties. The compound is characterized by the presence of two methoxy groups at the 5th and 8th positions of a dihydronaphthalene ring system.
Synthesis Analysis
The synthesis of 5,8-Dimethoxy-1,4-dihydronaphthalene and its derivatives has been explored through various methods. One approach involves the asymmetric reduction of 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene using lithium aluminum hydride partially decomposed with (-)-N-methylephedrine and N-ethylaniline, yielding an optically active allylic alcohol in high optical yield . Another method described is the metal ammonia reduction of 2-acetyl-5,8-dimethoxynaphthalene, which is then converted to the desired tetrahydronaphthol, a crucial intermediate for anthracyclinone synthesis . Additionally, an efficient enantioselective synthesis route starts with Sharpless asymmetric dihydroxylation followed by several transformation steps, achieving satisfactory yields without the need for separation steps .
Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-1,4-dihydronaphthalene is based on a 1,4-dihydronaphthalene core with methoxy groups at the 5th and 8th positions. The presence of these methoxy groups and the dihydronaphthalene core are essential for the subsequent chemical reactions that lead to the synthesis of anthracycline antibiotics.
Chemical Reactions Analysis
Several chemical reactions are involved in the transformation of 5,8-Dimethoxy-1,4-dihydronaphthalene into various intermediates. For instance, intramolecular alkylation studies have shown that diazomethyl ketones derived from the compound can undergo acid-catalyzed reactions to yield different products depending on the reaction conditions . Furthermore, the synthesis of unsymmetrical 3-acetyl-5,8-dialkoxy-1,2-dihydronaphthalenes from 5,8-dihydronaphthalene-1,4-diol involves isomerization, acetylation, and catalyzed addition of acetyl chloride, among other steps .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
5,8-Dimethoxy-1,4-dihydronaphthalene has been studied for its role in various chemical syntheses. For instance, Johnson and Mander (1978) explored its transformation into different ketone compounds, demonstrating its potential in creating diverse chemical structures (Johnson & Mander, 1978). Russell et al. (1984) developed a synthesis method for 3-Acetyl-5,8-dialkoxy-1,2-dihydronaphthalenes, key precursors in the production of daunomycinone AB-synthons, highlighting its importance in the synthesis of complex molecules (Russell et al., 1984).
Photochemical Studies
Beckwith et al. (1988) investigated the photochemistry of certain derivatives of 5,8-dimethoxy-1,4-dihydronaphthalene, uncovering insights into the behavior of these compounds under light exposure (Beckwith et al., 1988). This research is crucial for understanding how these compounds react in different environments and could guide their use in light-sensitive applications.
Synthesis of Anthracycline Antibiotics
A significant area of research involves the synthesis of anthracycline antibiotics, where 5,8-Dimethoxy-1,4-dihydronaphthalene serves as a key intermediate. Badalassi et al. (2001) described an efficient, enantioselective synthesis method for a compound that's integral in the creation of these antibiotics (Badalassi et al., 2001). Similarly, Rao et al. (1984) and Suzuki et al. (1986) contributed to the development of synthesis methods for anthracyclinones, a class of compounds used in cancer treatment (Rao et al., 1984), (Suzuki et al., 1986).
Zukünftige Richtungen
The future directions for research on 5,8-Dimethoxy-1,4-dihydronaphthalene could involve further exploration of its potential therapeutic applications. For example, one study suggested that a derivative of this compound exhibited significant antifungal and antibacterial activity, and could be considered a new potential drug candidate .
Eigenschaften
IUPAC Name |
5,8-dimethoxy-1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYSWWHZPCDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC=CCC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472656 | |
| Record name | 5,8-dimethoxy-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-1,4-dihydronaphthalene | |
CAS RN |
55077-79-7 | |
| Record name | 5,8-dimethoxy-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


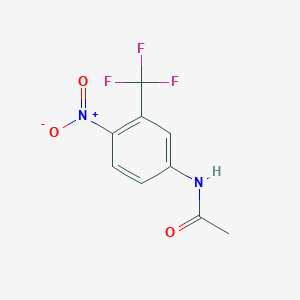
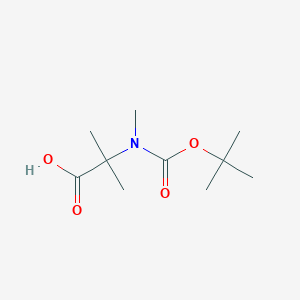
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
